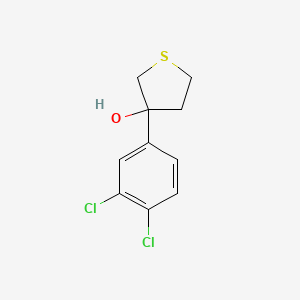

3-(3,4-Dichlorophenyl)thiolan-3-ol

Beschreibung

3-(3,4-Dichlorophenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3,4-dichlorophenyl moiety. This structure combines a polar hydroxyl group, a lipophilic dichlorophenyl group, and a sulfur atom, which may influence its physicochemical properties and biological interactions. For example, synthetic methodologies for analogous thiol-containing compounds, such as triazole-thiol derivatives, involve reactions with halides and catalysts like InCl₃ . Additionally, urea derivatives with 3,4-dichlorophenyl groups (e.g., BTdCPU) have demonstrated growth inhibition properties, highlighting the pharmacological relevance of this structural motif .

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2OS/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCNELYGNXPJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)thiolan-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorophenylacetic acid and thiolane.

Formation of Intermediate: The 3,4-dichlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride.

Cyclization: The acid chloride is then reacted with thiolane in the presence of a base such as triethylamine to form the thiolane ring.

Hydrolysis: The final step involves hydrolysis to yield 3-(3,4-Dichlorophenyl)thiolan-3-ol.

Industrial Production Methods

Industrial production of 3-(3,4-Dichlorophenyl)thiolan-3-ol follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of 3,4-dichlorophenylacetic acid and thiolane.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification: Utilizing industrial purification techniques such as distillation and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dichlorophenyl)thiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dichlorophenyl)thiolan-3-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dichlorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It may influence various biochemical pathways, resulting in changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3,4-Dichlorophenyl)thiolan-3-ol with key analogs based on functional groups, core structures, and biological activities:

Key Observations :

- Thiolane vs. Piperidine/Urea Cores : The thiolane ring in the target compound introduces distinct electronic and steric properties compared to piperidine (BD 1008) or urea (BTdCPU) backbones. Sulfur’s polarizability may enhance binding to metal ions or thiol-reactive targets.

- Chlorophenyl Substitution : All compounds share the 3,4-dichlorophenyl group, which is associated with increased lipophilicity and receptor-binding affinity in sigma ligands (e.g., BD 1008) .

- Hydroxyl Group : The –OH group in the target compound and 3-(3-hydroxyphenyl)-N-n-propylpiperidine may facilitate hydrogen bonding, influencing solubility and target engagement.

Research Findings and Data Gaps

- Synthesis Efficiency : Environmentally friendly processes for urea derivatives (e.g., BTdCPU) achieve high yields (~80%) and purity (>98%), contrasting with more complex protocols for thiolane analogs .

- Activity-Structure Relationships : The 3,4-dichlorophenyl group consistently enhances bioactivity across diverse scaffolds, suggesting its role in hydrophobic interactions and target recognition .

- Unanswered Questions: Direct data on the target compound’s solubility, stability, and toxicity are absent.

Notes

- Limitations : The provided evidence lacks explicit data on 3-(3,4-Dichlorophenyl)thiolan-3-ol, necessitating extrapolation from structural analogs.

- Conflicting Evidence : While BD 1008 and BTdCPU highlight the dichlorophenyl group’s broad applicability, their divergent mechanisms (receptor vs. growth inhibition) underscore the need for compound-specific studies.

- Recommendations : Prioritize synthesis and characterization of the target compound, followed by comparative bioassays against BD 1008, BTdCPU, and related analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.